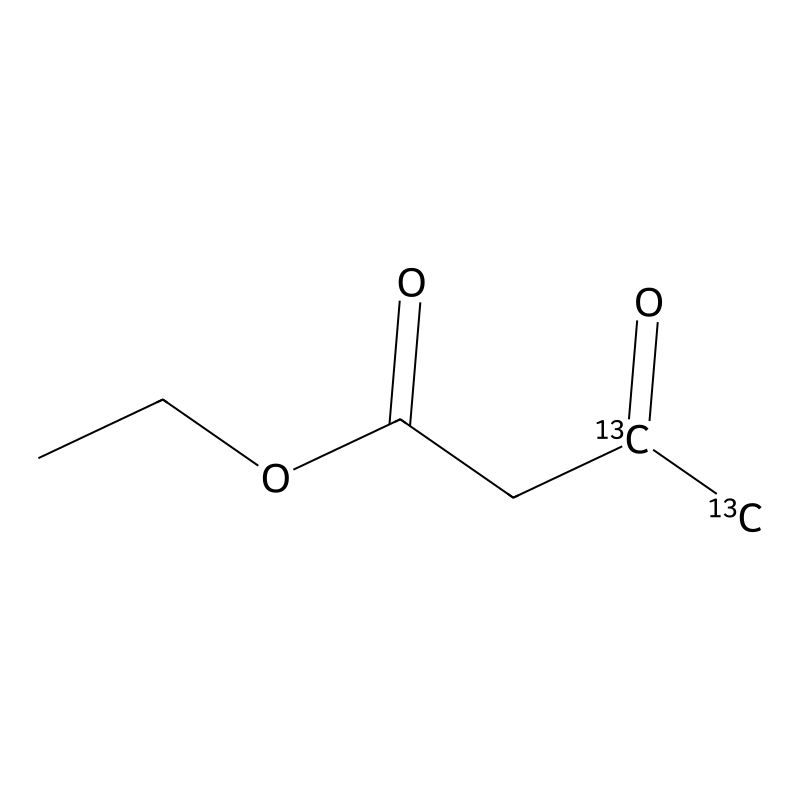

Ethyl acetoacetate-3,4-13C2

Content Navigation

Co-eluting endogenous ethyl acetoacetate compromises LC-MS/MS accuracy. The 13C2-labeled analogue (CAS 89186-80-1) resolves this with a definitive +2 Da mass shift for unambiguous internal standardization.

- Quantify ketone body turnover via LC-MS/MS with high precision

- Trace C4 units into polyketides without labeled acetate ambiguity

Supplied with certified isotopic purity (99 atom % 13C), ≥98% chemical purity, packed under inert conditions for immediate global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Ethyl acetoacetate (EAA) is a fundamental C4 building block in organic synthesis and a key metabolite in various biological pathways. Ethyl acetoacetate-3,4-13C2 is a stable isotope-labeled variant containing two 13C atoms at the C3 and C4 positions. This specific labeling provides a distinct +2 Da mass shift, enabling its primary use as a high-purity tracer and internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based analyses, allowing it to be clearly distinguished from endogenous, unlabeled material in complex biological or chemical systems.

Research Fit

Procuring unlabeled ethyl acetoacetate as a substitute is unsuitable for tracer-based applications, as it is analytically indistinguishable from its endogenous or pre-existing unlabeled counterparts in a sample. The specific 3,4-13C2 labeling pattern is critical for providing a distinct mass signature (+2 Da) that allows mass spectrometry to differentiate the administered compound from the natural abundance background (M+0) and single-carbon (M+1) isotopologues. This differentiation is a prerequisite for accurately tracing metabolic fates, quantifying turnover rates, or elucidating reaction mechanisms, rendering unlabeled analogs ineffective for these quantitative and mechanistic objectives.

Substitution Risk

References

- [2] Pan, J., & W. E. G. (2013). Contribution of Brain Glucose and Ketone Bodies to Oxidative Metabolism. In: Brain Edema XIII (pp. 235-238). Springer, Vienna.

- [4] Fink, B. D., et al. (2012). Progressive adaptation of hepatic ketogenesis in mice fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1400-E1411.

Intact C4 Incorporation in Polyketide Biosynthesis

In studies of polyketide biosynthesis, a central question is whether a C4 unit like acetoacetate is incorporated directly or after breaking down into two C2 acetate units. Using simpler labeled precursors like [1,2-13C2]acetate cannot definitively answer this. In contrast, feeding studies with Ethyl acetoacetate-3,4-13C2 provide unambiguous evidence. If the two 13C labels remain bonded in the final natural product, it proves intact incorporation of the C4 skeleton, a conclusion not directly achievable with C2 precursors.

| Evidence Dimension | Mechanistic Ambiguity |

| Target Compound Data | Provides unambiguous evidence of intact C4 unit incorporation by tracking the C3-C4 bond. |

| Comparator Or Baseline | [1,2-13C2]acetate: Leads to ambiguous results, as the final product's labeling pattern could arise from either intact C4 incorporation or recombination of C2 units. |

| Quantified Difference | Qualitative (Unambiguous vs. Ambiguous Mechanistic Conclusion) |

| Conditions | In vivo or in vitro biosynthetic studies of polyketide natural products. |

This compound allows researchers to avoid incorrect mechanistic conclusions, justifying its procurement over simpler, less informative labeled precursors for definitive pathway elucidation.

Accurate Quantification via Isotope Dilution MS

For accurate quantification of acetoacetate or related metabolites in biological matrices, Ethyl acetoacetate-3,4-13C2 serves as an ideal internal standard. Being chemically identical to the analyte, it co-elutes during liquid chromatography and experiences the same ionization efficiency and matrix suppression effects in MS. This allows for precise correction of analytical variability and sample loss during workup. Using a different, non-isotopic compound as an internal standard introduces bias due to differences in retention time and ionization response, reducing quantitative accuracy.

| Evidence Dimension | Quantitative Accuracy in LC-MS/MS |

| Target Compound Data | Enables precise correction for matrix effects and sample loss, leading to high accuracy and reproducibility. |

| Comparator Or Baseline | Structurally different internal standard: Possesses different chromatographic and mass spectrometric behavior, leading to potential quantification bias and lower accuracy. |

| Quantified Difference | Improved accuracy and precision (CV% often <15% in validated assays). |

| Conditions | Stable Isotope Dilution Mass Spectrometry (SID-MS) for quantification of acetoacetate in plasma, serum, or tissue extracts. |

Procurement of this compound is justified for any application requiring high-confidence, reproducible quantification of acetoacetate, a critical factor in clinical diagnostics and metabolic research.

Natural Product Pathway Elucidation

This compound is the right choice for researchers seeking to prove or disprove the direct incorporation of a C4 acetoacetyl unit into a polyketide or other natural product. Its use avoids the mechanistic ambiguity inherent in feeding studies with labeled C2 precursors like acetate.

Quantitative Ketone Body Analysis

For studies requiring accurate and reproducible measurement of ketone body turnover and concentration in biological fluids (e.g., plasma, serum), this compound serves as the ideal internal standard for stable isotope dilution LC-MS/MS analysis, correcting for analytical variability and ensuring data integrity.

Organic Reaction Mechanism Studies

In synthetic chemistry, this tracer is optimal for investigating reaction mechanisms where the integrity of the C3-C4 bond in an acetoacetate moiety is in question. It allows for precise tracking of the carbon skeleton through complex transformations, rearrangements, or fragmentations.

Application Fit Matrix

References

- [4] Fink, B. D., et al. (2012). Progressive adaptation of hepatic ketogenesis in mice fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1400-E1411.

- [12] Simpson, T. J. (1987). Applications of Multinuclear NMR to Structural and Biosynthetic-studies of Polyketide Microbial Metabolites. Chem. Soc. Rev., 16, 123-160.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Explore Compound Types